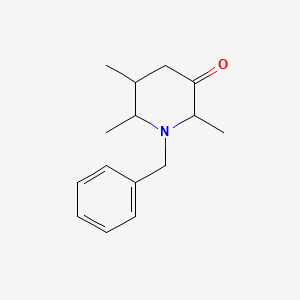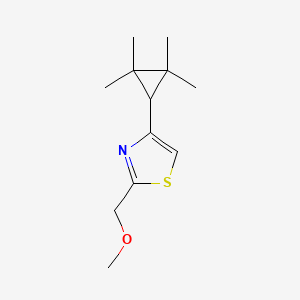
2-(Trifluoromethyl)oxane-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)oxane-4-sulfonamide is a chemical compound with the molecular formula C6H10F3NO3S and a molecular weight of 233.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an oxane ring, which is further substituted with a sulfonamide group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-(Trifluoromethyl)oxane-4-sulfonamide can be achieved through several methods. One common approach involves the reaction of thiols with amines under oxidative conditions to form sulfonamides . This method is advantageous due to its simplicity and high yield. Another method involves the use of sulfonyl chlorides, which react with amines to produce sulfonamides . Industrial production methods often utilize these synthetic routes, with optimization for large-scale production.
Chemical Reactions Analysis
2-(Trifluoromethyl)oxane-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trifluoromethyl)oxane-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)oxane-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The sulfonamide group plays a crucial role in binding to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
2-(Trifluoromethyl)oxane-4-sulfonamide can be compared with other sulfonamide derivatives, such as trifluoromethanesulfonamide (CF3SO2NH2) . While both compounds contain the trifluoromethyl group, this compound has an additional oxane ring, which imparts unique chemical properties and enhances its reactivity. Other similar compounds include sulfonyl fluorides and sulfamoyl fluorides, which also exhibit diverse reactivity and applications .
Properties
Molecular Formula |
C6H10F3NO3S |
|---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
2-(trifluoromethyl)oxane-4-sulfonamide |
InChI |
InChI=1S/C6H10F3NO3S/c7-6(8,9)5-3-4(1-2-13-5)14(10,11)12/h4-5H,1-3H2,(H2,10,11,12) |
InChI Key |
JLQLEHXENFYBPL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine](/img/structure/B13200608.png)
![[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13200610.png)
![Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13200611.png)
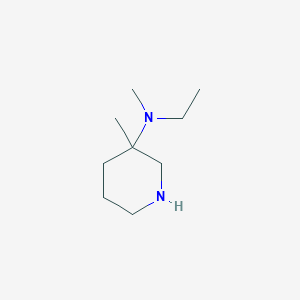
![3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13200647.png)
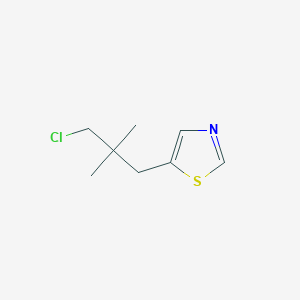
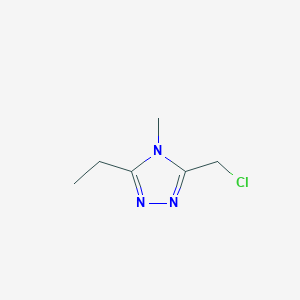
![4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine](/img/structure/B13200661.png)

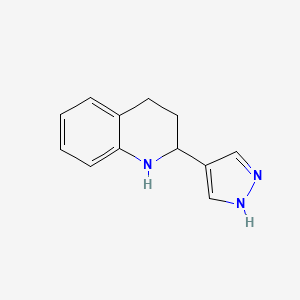
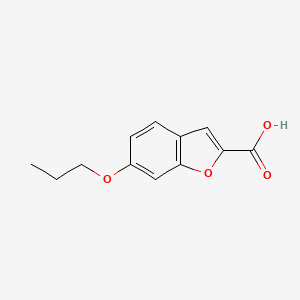
![N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine](/img/structure/B13200672.png)
